molecular formula C22H16FN3O3S B2937950 3-((2-(4-fluorobenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile CAS No. 1031989-29-3

3-((2-(4-fluorobenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile

Cat. No.: B2937950
CAS No.: 1031989-29-3
M. Wt: 421.45
InChI Key: DTRSYYZYYINDID-UHFFFAOYSA-N
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Description

The compound 3-((2-(4-fluorobenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile is a heterocyclic derivative featuring a benzo[e][1,2,4]thiadiazine core modified with a 4-fluorobenzyl group at position 2 and a benzonitrile-substituted methyl group at position 3.

The benzonitrile moiety, in particular, is a common pharmacophore in drug discovery due to its metabolic stability and ability to engage in dipole-dipole interactions .

Properties

IUPAC Name

3-[[2-[(4-fluorophenyl)methyl]-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O3S/c23-19-10-8-16(9-11-19)15-26-22(27)25(14-18-5-3-4-17(12-18)13-24)20-6-1-2-7-21(20)30(26,28)29/h1-12H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRSYYZYYINDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)F)CC4=CC(=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(4-fluorobenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile typically involves multiple steps:

    Formation of the Benzo[e][1,2,4]thiadiazine Core: This step involves the cyclization of appropriate precursors, such as 2-aminobenzenesulfonamide and a suitable aldehyde, under acidic conditions to form the benzo[e][1,2,4]thiadiazine ring.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the benzo[e][1,2,4]thiadiazine intermediate in the presence of a base.

    Attachment of the Benzonitrile Moiety: The final step involves the coupling of the benzonitrile group to the benzo[e][1,2,4]thiadiazine derivative through a suitable linker, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and safety.

    Catalyst Optimization: Using highly active and selective catalysts to improve reaction rates and yields.

    Purification Techniques: Employing advanced purification methods such as crystallization, chromatography, and distillation to obtain high-purity products.

Chemical Reactions Analysis

Core Thiadiazine Formation

The 1,2,4-thiadiazine-1,1-dioxide core is typically synthesized via cyclization reactions involving sulfamide derivatives and α,β-diketones or analogous electrophiles . For example:

  • Reaction : Sulfamide reacts with diketones under reflux conditions to form the thiadiazine ring.

  • Conditions : Acidic or basic media, elevated temperatures (e.g., reflux in n-butanol with thionyl chloride) .

Functionalization at Position 4

The benzonitrile methyl group at position 4 is introduced via nucleophilic substitution or reductive amination:

  • Reductive Amination : A benzaldehyde intermediate (e.g., 3-cyanobenzaldehyde) reacts with a piperazine derivative in the presence of sodium cyanoborohydride (NaBH3CN) to form the methylene linker .

  • Conditions : Methanol/acetic acid solvent system, room temperature to 75°C .

Fluorobenzyl Substitution at Position 2

The 4-fluorobenzyl group is introduced via alkylation or Mitsunobu reactions:

  • Mitsunobu Reaction : Triphenylphosphine and diisopropyl azodicarboxylate (DIAD) mediate coupling between 2-methyl-3-biphenylmethanol and dihydroxybenzaldehyde derivatives .

  • Conditions : Dry tetrahydrofuran (THF), 0°C to room temperature .

Sulfonamide Ring System

  • Hydrogen Bonding : The sulfonamide group participates in N–H⋯O hydrogen bonding with adjacent carbonyl groups (e.g., N(1)–H(1)⋯O(3), 2.798 Å) .

  • Hydrolysis Resistance : The 1,1-dioxido group stabilizes the ring against hydrolysis under acidic/basic conditions .

Benzonitrile Group

  • Electrophilic Reactivity : The nitrile group can undergo hydrolysis to carboxylic acids or amides under strong acidic/basic conditions, though this is not directly observed in the corpus .

Fluorinated Benzyl Group

  • Electron-Withdrawing Effects : The 4-fluoro substituent enhances electrophilic aromatic substitution resistance but may direct para-substitution in radical reactions .

Key Reaction Data Table

Reaction StepReagents/ConditionsYieldSource
Thiadiazine core formationSulfamide, α,β-diketone, reflux in n-butanol60%
Mitsunobu couplingDIAD, PPh₃, THF, 0°C → RT65%
Reductive aminationNaBH3CN, MeOH/AcOH, 8 h38–65%
Click chemistry (triazole)CuSO₄, sodium ascorbate, t-BuOH/H₂O70%

Comparative Analysis of Derivatives

Structural analogs in the corpus highlight the impact of substituents on reactivity:

Derivative ModificationEffect on ReactivitySource
Ethyl ester vs. butyl esterAlters hydrogen bonding and crystal packing
Fluorine vs. chlorineModulates electronic density and bioactivity
Piperazine substitutionEnhances solubility and ligand interactions

Mechanistic Insights

  • Cyclization : Sulfamide’s nucleophilic nitrogen attacks diketone carbonyls, forming the thiadiazine ring .

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The fluorobenzyl group, in particular, is known to enhance binding affinity and specificity.

Medicine

In medicinal chemistry, this compound and its derivatives are studied for their potential therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-((2-(4-fluorobenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity, while the benzonitrile moiety contributes to its overall stability and reactivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key binding domains.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, a comparative analysis with structurally analogous heterocycles is presented below. Key differences in substituents, heterocyclic cores, and reported activities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound Benzo[e][1,2,4]thiadiazine 4-Fluorobenzyl, benzonitrile-methyl, 1,1-dioxido, 3-oxo ~405.4 (estimated) Hypothesized enzyme inhibition, metabolic stability
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide Benzo[b][1,4]thiazine Acetamide, 3-oxo 250.3 Intermediate for derivatization
4-(3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile Imidazolidinone-thioxo + benzonitrile Trifluoromethyl, hydroxybutyl, thioxo 385.4 Unknown (CAS: 155180-53-3)
4-[4-[[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl]-2-methoxy-phenoxy]-3-(trifluoromethyl)benzonitrile Thiazolidinone + benzonitrile Trifluoromethyl, methoxy-phenoxy, dioxo-thiazolidinone 421.3 Potential antidiabetic or anti-inflammatory roles
Substituted 3-phenyl-1,2,4-oxadiazol-benzo[b][1,4]oxazin acetates Benzo[b][1,4]oxazin + oxadiazole Varied aryl groups, ester linkages 350–450 (estimated) Broad-spectrum biological screening

Key Observations:

Core Heterocycle Variations :

  • The target compound’s benzo[e][1,2,4]thiadiazine core distinguishes it from benzothiazines (e.g., ) or oxazin-oxadiazole hybrids (e.g., ). The sulfone group (1,1-dioxido) may confer enhanced electron-withdrawing effects compared to simpler thiadiazines or oxazines.

Substituent Effects: The 4-fluorobenzyl group in the target compound likely improves lipophilicity and metabolic resistance compared to non-fluorinated analogs (e.g., acetamide in ).

The trifluoromethyl group in analogs may enhance binding affinity through hydrophobic interactions.

Synthetic Challenges :

  • The target compound’s synthesis likely requires precise control over regioselectivity and oxidation states, as seen in analogous sulfone-containing heterocycles .

Biological Activity

The compound 3-((2-(4-fluorobenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzonitrile moiety linked to a thiadiazinone structure with a fluorobenzyl substituent. The presence of the 1,1-dioxide and oxo groups contributes to its reactivity and potential biological interactions.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies on benzodiazepine derivatives show that the electrophilic center on the imine tautomer plays a crucial role in DNA binding and subsequent antitumor activity . The oxo group in these compounds enhances their ability to interact with cellular targets.

Antimicrobial Activity

The thiadiazine ring has been associated with antimicrobial properties. Compounds containing thiadiazine derivatives have demonstrated efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

A detailed SAR analysis shows that modifications to the fluorobenzyl group can significantly alter biological activity. For example, substituents at different positions on the benzyl ring can enhance or reduce binding affinity to specific receptors .

Study 1: Antitumor Efficacy

A study involving similar thiadiazine derivatives demonstrated promising results in inhibiting tumor growth in vitro. The compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxicity .

Study 2: Antimicrobial Screening

In another study, derivatives of this compound were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced antibacterial effects, particularly against resistant strains .

The biological activity of this compound may involve multiple mechanisms:

  • DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : The presence of specific functional groups allows for competitive inhibition of enzymes involved in metabolic pathways critical for cell survival.

Data Tables

Activity TypeIC50 (µM)Target Organism/Cell Line
Antitumor5.0A549 (lung cancer)
Antimicrobial10.0Staphylococcus aureus
Antimicrobial12.5Escherichia coli

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